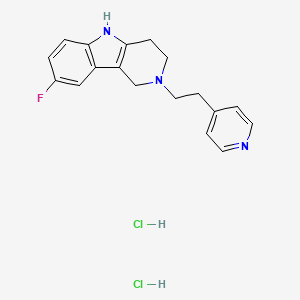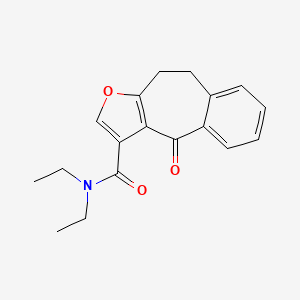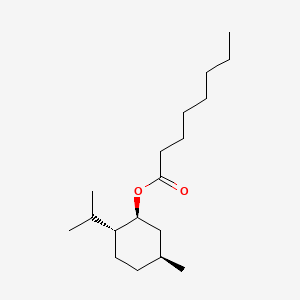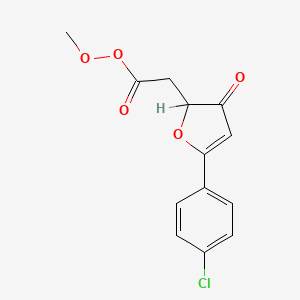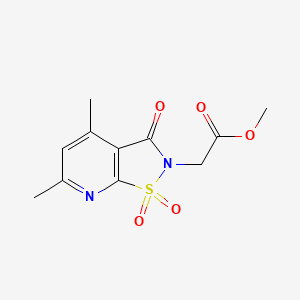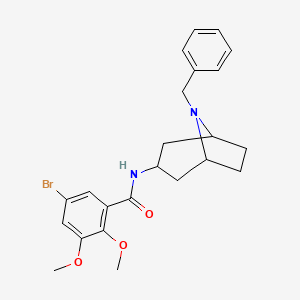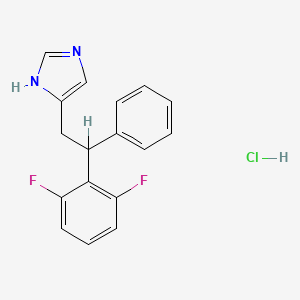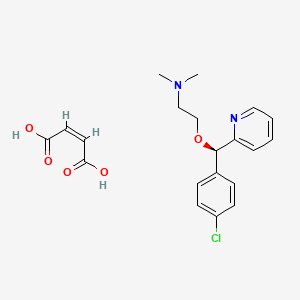
Carbinoxamine maleate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbinoxamine maleate, ®- is a first-generation antihistamine and anticholinergic agent. It is primarily used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . The compound is an ethanolamine derivative and functions as a histamine H1 receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carbinoxamine maleate involves the reaction of carbinoxamine base with maleic acid. The process typically includes dissolving carbinoxamine in an organic solvent such as ethyl acetate and then adding maleic acid to form the maleate salt. The mixture is then crystallized to obtain carbinoxamine maleate crystals .
Industrial Production Methods: In industrial settings, the preparation of carbinoxamine maleate involves large-scale crystallization processes. The compound is dissolved in a suitable solvent, and the crystallization is controlled to ensure high purity and yield. The process is designed to be reproducible and scalable for mass production .
Chemical Reactions Analysis
Types of Reactions: Carbinoxamine maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert carbinoxamine maleate into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbinoxamine N-oxide, while reduction can produce carbinoxamine alcohol derivatives .
Scientific Research Applications
Carbinoxamine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic responses.
Medicine: Carbinoxamine maleate is used in clinical research to develop new antihistamine drugs and to study allergic conditions.
Industry: The compound is used in the formulation of pharmaceutical products for treating allergic reactions
Mechanism of Action
Carbinoxamine maleate exerts its effects by competing with free histamine for binding at H1 receptor sites. This antagonistic action reduces the negative symptoms caused by histamine binding, such as itching, swelling, and vasodilation. The compound also has anticholinergic properties, which contribute to its drying effects on mucous membranes .
Comparison with Similar Compounds
Chlorpheniramine maleate: Another first-generation antihistamine with similar antihistamine and anticholinergic properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Clemastine: An antihistamine with a longer duration of action compared to carbinoxamine
Uniqueness: Carbinoxamine maleate is unique in its specific receptor binding profile and its combination of antihistamine and anticholinergic effects. It is particularly effective in treating a broad spectrum of allergic conditions and has been shown to exhibit potent antiviral activity against various influenza viruses .
Properties
CAS No. |
1078131-58-4 |
|---|---|
Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |
InChI Key |
GVNWHCVWDRNXAZ-MLCLTIQSSA-N |
Isomeric SMILES |
CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


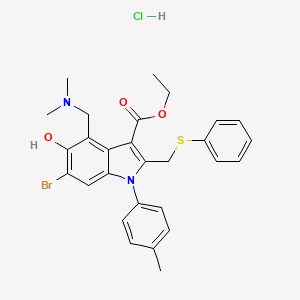
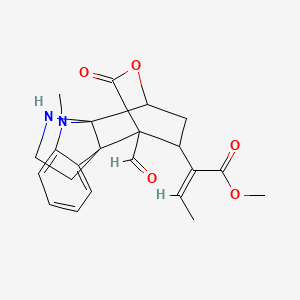
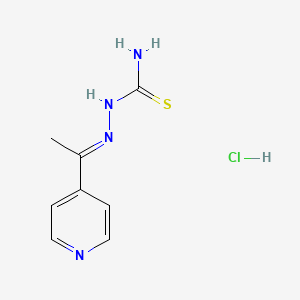
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
